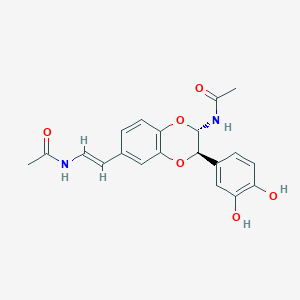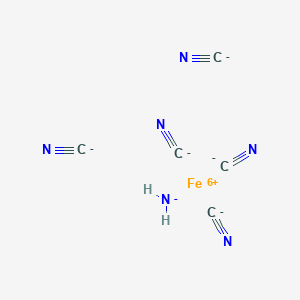
N-Acetyldopamine dimer-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyldopamine dimer-2 is a natural compound derived from the traditional Chinese medicine Isaria cicadae. It has been identified as (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane. This compound exhibits significant antioxidant and anti-inflammatory activities .
Preparation Methods
N-Acetyldopamine dimer-2 can be isolated from the yellow powder form of Periostracum Cicadae. The synthetic route involves the extraction of N-Acetyldopamine dimers from the cicada slough using various solvents and purification techniques
Chemical Reactions Analysis
N-Acetyldopamine dimer-2 undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Acetyldopamine dimer-2 has a wide range of scientific research applications:
Mechanism of Action
N-Acetyldopamine dimer-2 exerts its effects by inhibiting the protein levels of Toll-like receptor 4 (TLR4), nuclear factor kappa-B (NF-κB), NOD-like receptor thermal protein domain associated protein 3 (NLRP3), ASC, and cysteinyl aspartate specific proteinase (Caspase)-1 . This inhibition leads to the suppression of inflammatory signals and proinflammatory cytokines, including nitric oxide (NO), ROS, TNF-α, interleukin-1β (IL-1β), and IL-6 .
Comparison with Similar Compounds
N-Acetyldopamine dimer-2 is unique due to its dual antioxidant and anti-inflammatory properties. Similar compounds include:
N-Acetyldopamine dimers A: These compounds also exhibit anti-inflammatory activities and can be isolated from cicada slough.
N-Acetyldopamine trimers and tetramers: These oligomers have similar antioxidant properties but differ in their molecular structure and complexity.
This compound stands out due to its specific inhibition of multiple inflammatory pathways, making it a promising candidate for therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide |
InChI |
InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1 |
InChI Key |
RCEWLGWTZHROAQ-CLJKYYQGSA-N |
Isomeric SMILES |
CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)









![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

